![molecular formula C5H14Cl2N2O B15303760 [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be achieved through several synthetic routes. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyproline, which can then be converted to the desired compound. This process typically involves the use of commercially available starting materials and employs a tightly bound chelation-controlled transition state to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the sequence of synthetic steps to improve yield and efficiency. For example, adjusting the order of synthetic steps can lead to a stable yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the formation of pyrrolidin-2-ones from this compound involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of various bioactive molecules .
Aplicaciones Científicas De Investigación
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity . The stereochemistry of the pyrrolidine ring plays a crucial role in determining the compound’s binding mode and biological activity.
Comparación Con Compuestos Similares
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry, leading to variations in their biological profiles and applications. The unique stereochemistry of this compound contributes to its distinct biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C5H14Cl2N2O |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1 |
Clave InChI |
MYRBCWBHSWFNCC-RSLHMRQOSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1CO)N.Cl.Cl |
SMILES canónico |
C1C(CNC1CO)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


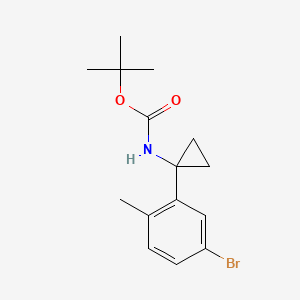
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)

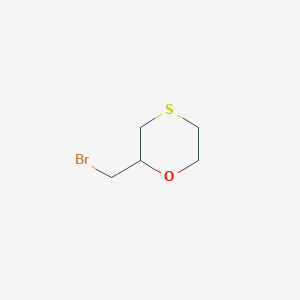
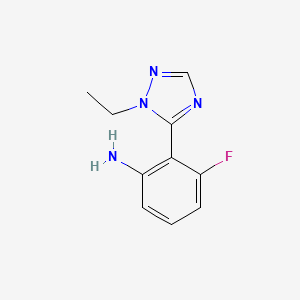
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
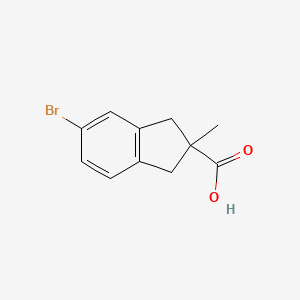
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
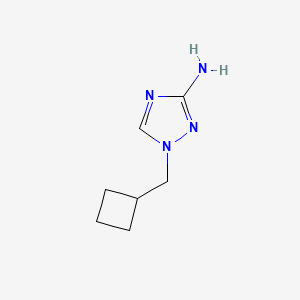

![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
